Isopropyl-d7-amine

説明

Significance of Isotopic Labeling in Advanced Chemical and Biological Sciences

Isotopic labeling is a powerful technique used to trace the journey of an isotope through a chemical reaction or a metabolic pathway. wikipedia.org By replacing specific atoms with their isotopes, researchers can monitor the movement of atoms and study complex systems with high precision. wikipedia.orgsynmr.in Stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used as tracers. wikipedia.orgsymeres.com The presence of these isotopes can be detected through various methods, including mass spectrometry (MS), which distinguishes the mass difference, and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgrsc.org

In the pharmaceutical and biomedical fields, deuterium labeling is particularly valuable. clearsynth.com Substituting hydrogen with deuterium can alter the pharmacokinetic properties of a drug, potentially enhancing its metabolic stability and efficacy. clearsynth.comacs.org This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon than hydrogen, slowing down metabolic reactions that involve breaking this bond. symeres.com This technique is instrumental in drug discovery and development for studying absorption, distribution, metabolism, and excretion (ADME) of drug candidates. acs.orghwb.gov.in Furthermore, deuterium-labeled compounds serve as essential internal standards in quantitative mass spectrometry, improving the accuracy of analytical measurements in complex biological matrices. acs.orglumiprobe.com

Overview of Isopropyl-d7-amine as a Research Probe and Mechanistic Tool

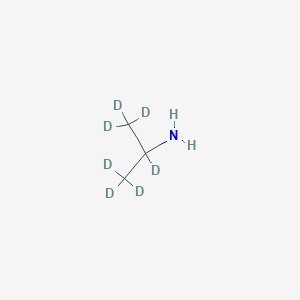

This compound (CAS Number: 106658-09-7) is the deuterated isotopologue of isopropylamine (B41738). lgcstandards.com In this compound, seven hydrogen atoms are replaced with deuterium. Its IUPAC name is 1,1,1,2,3,3,3-heptadeuteriopropan-2-amine. lgcstandards.comnih.gov As a deuterated amine, it serves as a valuable tool in a variety of research applications.

One of its primary roles is as an internal standard for quantitative analysis using mass spectrometry. acs.orglumiprobe.com When analyzing samples for the presence of isopropylamine or related compounds, adding a known quantity of this compound allows for more precise quantification by correcting for sample loss or ionization variability during the analytical process. rsc.org

In mechanistic studies, this compound can be used to investigate reaction pathways. acs.org By tracking the deuterium labels, chemists can gain insights into how bonds are formed and broken during a chemical transformation, leveraging the kinetic isotope effect to understand rate-determining steps. symeres.comacs.org Similarly, in biochemical research, it can be used as a tracer to study metabolic pathways involving amines, helping to elucidate how these compounds are processed within biological systems. clearsynth.com The incorporation of deuterium at positions adjacent to the amine nitrogen can significantly slow metabolic oxidation, a principle that is widely studied.

The physical and chemical properties of this compound are slightly different from its non-deuterated counterpart due to the mass difference of the isotopes, which is the fundamental basis for its utility in research.

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,1,1,2,3,3,3-heptadeuteriopropan-2-amine | nih.gov, lgcstandards.com |

| CAS Number | 106658-09-7 | nih.gov, lgcstandards.com, sigmaaldrich.com |

| Molecular Formula | C₃D₇H₂N | , lgcstandards.com |

| Linear Formula | CD₃CD(NH₂)CD₃ | sigmaaldrich.com, sigmaaldrich.com |

| Molecular Weight | 66.15 g/mol | nih.gov, lgcstandards.com, sigmaaldrich.com |

| Boiling Point | 33-34 °C | sigmaaldrich.com, sigmaaldrich.com, |

| Density | 0.775 g/mL at 25 °C | sigmaaldrich.com, sigmaaldrich.com, |

| Isotopic Purity | ≥98 atom % D | sigmaaldrich.com, sigmaaldrich.com |

| Appearance | Colorless to Pale Yellow Oil |

Table 2: Comparison of this compound and Isopropylamine

| Property | This compound | Isopropylamine | Source(s) |

| CAS Number | 106658-09-7 | 75-31-0 | lgcstandards.com |

| Molecular Formula | C₃D₇H₂N | C₃H₉N | nih.gov, lgcstandards.com |

| Molecular Weight | 66.15 g/mol | 59.11 g/mol | nih.gov, nih.gov |

| Boiling Point | 33-34 °C | 31.7–34 °C | sigmaaldrich.com, sigmaaldrich.com, ilo.org |

| Melting Point | Not specified | -95.2 °C | wikipedia.org, ilo.org |

| Density | 0.775 g/mL at 25 °C | 0.688 g/mL at 20 °C | sigmaaldrich.com, sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLVOIRVHMVIS-YYWVXINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480336 | |

| Record name | Isopropyl-d7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106658-09-7 | |

| Record name | Isopropyl-d7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106658-09-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Isopropyl D7 Amine Reactivity

Kinetic Isotope Effect (KIE) Studies in Organic and Enzymatic Transformations

Kinetic Isotope Effect (KIE) studies are a cornerstone of physical organic chemistry and enzymology, providing detailed insights into bond-breaking and bond-forming events during a reaction. The comparison of reaction rates between a normal substrate (containing hydrogen) and its deuterated analogue (like Isopropyl-d7-amine) reveals the extent to which a specific C-H bond is involved in the rate-limiting step.

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.orgprinceton.edu The substitution of hydrogen with deuterium (B1214612) results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. princeton.edu Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound. The magnitude of the PKIE, expressed as the ratio of the rate constants (kH/kD), is indicative of the nature of the transition state.

In the context of this compound, a reaction involving the cleavage of a C-D bond on the isopropyl group would be expected to show a significant primary KIE. For example, in oxidation reactions catalyzed by enzymes like amine oxidases, the cleavage of a C-H bond is often a key step. nih.govnih.gov A large observed kH/kD value, which can theoretically approach ~7 at room temperature for a C-H bond, would strongly suggest that this bond cleavage is the slowest step in the reaction. epfl.chlibretexts.org However, if the C-H bond cleavage is not the rate-limiting step, the isotope effect may be reduced or absent. prolynxinc.com

Table 1: Representative Primary Deuterium KIEs in Amine Oxidation

| Reaction Type | Enzyme/Catalyst | Observed kH/kD | Implication |

|---|---|---|---|

| Amine Oxidation | D-Arginine Dehydrogenase | 5.2 | Hydride transfer from the amino acid is the rate-determining step. nih.gov |

| Amine Oxidation | Monoamine Oxidase | ~10 | C-H bond cleavage is the rate-limiting step. prolynxinc.com |

This table presents representative data from studies on various amines to illustrate the principles of KIEs.

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken or formed during the reaction but is located at or near the reaction center. wikipedia.orgprinceton.edu These effects are typically much smaller than PKIEs but provide valuable information about changes in the steric and electronic environment of the transition state. wikipedia.org

SKIEs are often associated with a change in hybridization of the carbon atom bearing the isotope. epfl.ch

sp3 to sp2 rehybridization: When a tetrahedral carbon (sp3) converts to a trigonal planar carbon (sp2) in the transition state, the out-of-plane bending vibrations of the C-H/C-D bonds become stiffer. This leads to a normal SKIE (kH/kD > 1), typically in the range of 1.1 to 1.2. wikipedia.orgepfl.ch

sp2 to sp3 rehybridization: Conversely, a change from sp2 to sp3 hybridization results in looser bending vibrations in the transition state, leading to an inverse SKIE (kH/kD < 1), often around 0.8 to 0.9. wikipedia.orgepfl.ch

In a reaction involving this compound, such as an SN1-type reaction where a carbocation intermediate is formed at the secondary carbon, a change from sp3 to sp2 hybridization would be expected. Measuring an α-deuterium SKIE (where the deuterium is on the reaction center carbon) would help confirm this mechanistic detail. For instance, a study on dopamine (B1211576) β-monooxygenase found an α-deuterium isotope effect of 1.19, indicating a stepwise process involving an intermediate. nih.gov

Table 2: Expected Secondary KIEs for Hybridization Changes

| Hybridization Change | Type of SKIE | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| sp3 → sp2 | Normal | ~1.1 - 1.2 | Loosening of bending vibrations in the transition state. wikipedia.orgepfl.ch |

This table illustrates the general principles of secondary KIEs.

However, the interpretation requires caution. A large KIE confirms that C-H bond cleavage is part of the RDS, but a small KIE does not definitively rule it out, as it could be masked by other slow steps (a high "forward commitment"). nih.govmdpi.com Kinetic studies on hydroamination reactions, for example, have used KIEs to reveal that the nucleophilic attack of the amine is both the rate-determining and regio-determining step. libretexts.org

A more complete mechanistic picture can be obtained by combining substrate isotope effects (like using this compound) with solvent isotope effects (switching the solvent from H₂O to D₂O). nih.govnih.gov This dual approach helps to dissect the timing of proton transfers and heavy-atom bond cleavages. nih.gov For instance, in enzymatic amine oxidation, a solvent isotope effect (SIE) can reveal the role of proton abstraction from the amine's nitrogen, while the substrate KIE probes the C-H bond cleavage. nih.govacs.org

If the deuterium isotope effect on the substrate remains unchanged when the solvent is switched to D₂O, it may suggest a concerted reaction. Conversely, a change in the substrate KIE upon moving to D₂O can indicate a stepwise mechanism. nih.gov For example, in the oxidation of proline, the deuterium KIE decreased from 5.6 in H₂O to 3.4 in D₂O, consistent with a stepwise mechanism where deprotonation precedes hydride transfer. nih.gov An inverse SIE (kH₂O/kD₂O < 1) can also occur if a pre-equilibrium step has an inverse equilibrium isotope effect, such as the protonation of a substrate. wikipedia.orgmdpi.com

Reaction Pathway Delineation Using Isotopic Tracers

Beyond measuring rate changes, deuterium labels serve as tracers to follow the fate of specific atoms through a reaction pathway. This is particularly useful in complex catalytic cycles and rearrangement reactions.

Deaminative coupling reactions, where an amine group is removed and a new bond is formed, often proceed through key intermediates like imines or iminium cations. researchgate.networktribe.com Using a deuterated substrate like this compound can provide definitive evidence for the formation and subsequent reaction of these intermediates.

For example, in a ruthenium-catalyzed deaminative coupling of aniline-d7 (B85245) with 4-methoxybenzylamine, significant deuterium incorporation (18%) was observed on the methylene (B1212753) (CH₂) group of the product. core.ac.uk This finding suggests that an imine-to-amine hydrogenation-dehydrogenation process likely occurred during product formation. core.ac.uk Similarly, in gold-catalyzed reactions, the formation of iminium cations was supported by experiments using deuterated reagents, which led to deuterium incorporation in the final product. nih.gov If this compound were used in a similar coupling reaction, tracking the position of the deuterium atoms in the product would elucidate whether an iminium intermediate, formed via C-D bond cleavage, is part of the mechanistic pathway.

Isotopic Probing of Reversible Hydrogen Transfer and Redox Mechanisms

In redox reactions, this compound exhibits typical amine reactivity, but with the added dimension of isotopic labeling. Oxidation reactions can lead to the formation of deuterated imines or nitro compounds, while reduction of deuterated Schiff bases, formed from this compound, regenerates secondary amines with the deuterium labels intact. These outcomes provide clear evidence of the reaction pathways and the fate of the hydrogen (or deuterium) atoms. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, a powerful strategy for forming C-N bonds, relies on the transient dehydrogenation of an alcohol or amine to a reactive carbonyl or imine intermediate. acs.org Isotopic labeling with compounds like this compound is crucial for verifying the proposed mechanisms in these complex catalytic cycles. acs.orgcardiff.ac.uk

Influence of Deuterium on Reaction Kinetics and Product Distribution

The replacement of hydrogen with deuterium in this compound leads to a kinetic isotope effect (KIE), a change in the reaction rate due to the difference in mass between the isotopes. libretexts.org Since the C-D bond is stronger and has a lower zero-point energy than the C-H bond, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly with the deuterated compound. libretexts.orgprinceton.edu This primary KIE is a powerful diagnostic tool for identifying the rate-limiting step of a reaction. libretexts.org

The magnitude of the KIE can provide detailed information about the transition state of the reaction. For example, in E2 elimination reactions involving ammonium (B1175870) ions, the hydrogen-deuterium kinetic isotope effect was found to vary with the nature of the amine leaving group, indicating that the degree of proton transfer in the transition state is influenced by the leaving group's ability. researchgate.net

The influence of deuterium extends beyond just the reaction rate; it can also alter the distribution of products. In reactions with multiple possible pathways, the difference in activation energies for C-H versus C-D bond cleavage can favor one pathway over another, leading to a different product ratio than what is observed with the non-deuterated analogue.

Computational Chemistry Approaches to Understanding Reaction Mechanisms

To complement experimental findings, computational chemistry provides powerful tools for investigating the reactivity of this compound at a molecular level.

Quantum Mechanical Studies of this compound Reactivity and Transition States

Quantum mechanical (QM) calculations are employed to model the potential energy surface of a reaction, allowing for the detailed study of reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, QM methods can calculate the geometries and energies of transition states for steps involving C-D bond cleavage. These calculations can predict primary kinetic isotope effects, which can then be compared with experimental values to validate the proposed mechanism. acs.org

Theoretical studies have been instrumental in elucidating the mechanisms of various catalytic reactions, such as the N-alkylation of amines with alcohols catalyzed by iridium complexes. acs.org These studies can pinpoint the rate-determining step, for instance, by showing that the coordination of the imine to the metal center is the highest barrier in the catalytic cycle. acs.org Furthermore, QM calculations can explore different possible mechanistic pathways, such as inner-sphere versus outer-sphere mechanisms for hydride transfer, and determine the most energetically favorable route. acs.org

Theoretical Modeling of Solvent Effects in this compound Involved Systems

The solvent can play a crucial role in the reactivity of this compound, influencing both kinetics and thermodynamics. Theoretical models that incorporate solvent effects are therefore essential for a realistic description of these reactions. Continuum solvation models are a common approach, where the solvent is treated as a continuous medium with a specific dielectric constant. acs.org This method can be used to calculate solvation free energies and understand how the solvent stabilizes or destabilizes different species along the reaction pathway. acs.org

For reactions involving significant specific interactions with the solvent, such as hydrogen bonding, explicit solvent models may be necessary. In these models, a number of solvent molecules are included in the quantum mechanical calculation along with the reactants. This approach can provide a more accurate picture of how solvent molecules directly participate in the reaction mechanism, for example, by acting as proton shuttles. rsc.org The study of solvent effects is critical for understanding and optimizing reaction conditions for processes involving this compound. acs.org

Interactive Data Table: Kinetic Isotope Effects in Amine Reactions

| Reaction Type | Substrate/Reagent | kH/kD | Mechanistic Implication | Reference |

| E2 Elimination | 1-Phenylethylammonium ions | 4.67 - 5.85 | C-H bond cleavage in the transition state | researchgate.net |

| Bromination | Acetone (B3395972) | 7 | Tautomerization is the rate-determining step | libretexts.org |

| Amine Alkylation | Benzyl alcohol and aniline | 1.24 ± 0.35 | Imine coordination is the rate-determining step | acs.org |

Advanced Applications of Isopropyl D7 Amine in Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Utilization as a Deuterated Solvent for Enhanced Spectral Resolution and Structural Elucidation

In ¹H NMR spectroscopy, the signal from a protonated solvent can overwhelm the signals of the analyte, making spectral interpretation difficult. Deuterated solvents, such as Isopropyl-d7-amine, are employed to circumvent this issue. labinsights.nlstudymind.co.uk Since deuterium (B1214612) resonates at a different frequency from protons, the solvent signal does not interfere with the analyte's spectrum, resulting in cleaner and more easily interpretable data. studymind.co.uk This is particularly crucial for the analysis of samples where the analyte concentration is low. The use of a deuterated amine solvent can also be advantageous when studying analytes that are more soluble in amines or when investigating reactions where an amine is a reactant or catalyst. The resulting high-resolution spectra facilitate detailed structural elucidation of molecules.

Confirmation of Deuterium Labeling and Positional Isomerism via ¹H and ²H NMR

Both proton (¹H) and deuterium (²H) NMR spectroscopy are instrumental in verifying the successful incorporation and specific location of deuterium atoms within a molecule. In the context of this compound, ¹H NMR can be used to confirm the absence of protons at specific positions, thereby confirming deuteration. Conversely, ²H NMR provides direct evidence of the deuterium atoms. sigmaaldrich.com This technique is essential for confirming the isotopic purity of the labeled compound. By analyzing the chemical shifts and coupling constants in both ¹H and ²H NMR spectra, researchers can definitively determine the position of the deuterium labels, distinguishing between different positional isomers. For highly deuterated compounds, where residual proton signals are weak, ²H NMR is a particularly powerful tool for structural verification and enrichment determination. sigmaaldrich.com

Hyperpolarization Techniques Involving Deuterated Amines for Signal Enhancement

Hyperpolarization techniques are employed in NMR to dramatically increase the signal intensity, often by several orders of magnitude. nih.govpku.edu.cnyork.ac.uk This enhancement allows for the detection of low-concentration analytes and the real-time monitoring of metabolic processes. rsc.org One prominent method, dissolution Dynamic Nuclear Polarization (d-DNP), involves transferring polarization from electron spins to nuclear spins at low temperatures. pku.edu.cnrsc.org Recent advancements have shown that molecular deuteration can significantly extend the relaxation times (T₁) of hyperpolarized molecules, such as ¹³C-choline and ¹³C-glucose, enabling their use in in vivo studies. nih.gov While direct hyperpolarization of deuterated amines is a subject of ongoing research, the principles suggest that compounds like this compound could play a role in developing new hyperpolarized contrast agents or in studies involving polarization transfer. The longer spin-lattice relaxation times often observed in deuterated compounds are advantageous for preserving the hyperpolarized state.

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS) Methodologies

Function as an Internal Standard for Quantitative Mass Spectrometry

In quantitative mass spectrometry, an internal standard is crucial for accurate and precise measurements. scioninstruments.com An ideal internal standard is chemically similar to the analyte but has a different mass-to-charge ratio (m/z). nih.gov this compound, with a molecular weight of approximately 66.15 g/mol , serves as an excellent internal standard for the quantification of its non-deuterated counterpart, isopropylamine (B41738) (unlabeled CAS Number: 75-31-0). lgcstandards.comnih.gov Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in MS because they co-elute with the analyte during chromatographic separation and exhibit similar ionization efficiency, effectively correcting for variations in sample preparation and instrument response. scioninstruments.comnih.govgoogle.com This ratiometric comparison between the labeled and unlabeled compounds allows for highly accurate quantification. nih.gov

| Property | This compound | Isopropylamine (Analyte) |

| Use | Internal Standard | Analyte |

| Molecular Formula | C₃D₇H₂N | C₃H₉N |

| Molecular Weight (approx.) | 66.15 g/mol | 59.11 g/mol |

| Key Advantage | Co-elutes with analyte, similar ionization | The compound being quantified |

| Effect on Analysis | Corrects for variability in sample prep and MS response | Provides the quantitative measurement |

Development of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Deuterated Amine Quantification

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique used for the quantification of various compounds in complex matrices. nih.govmdpi.com The development of a UPLC-MS/MS method for the quantification of a deuterated amine like this compound would involve optimizing several parameters to achieve the desired sensitivity, accuracy, and precision. dovepress.com

Key Steps in UPLC-MS/MS Method Development:

Chromatographic Separation: A suitable UPLC column and mobile phase composition are selected to achieve good chromatographic resolution and peak shape for both the deuterated amine and its unlabeled analogue.

Mass Spectrometry Detection: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting specific precursor-to-product ion transitions for both the analyte and the internal standard. mdpi.com

Method Validation: The developed method is then rigorously validated for linearity, accuracy, precision, limit of quantification (LOQ), matrix effect, and stability to ensure its reliability for routine analysis. nih.gov

The use of a deuterated internal standard in such methods is critical to compensate for matrix effects, which can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. ifpenergiesnouvelles.fr

| Parameter | Description |

| Linearity | The range over which the instrument response is proportional to the analyte concentration. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among repeated measurements. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting substances from the sample matrix. |

| Stability | The chemical stability of the analyte in the sample matrix under different storage and processing conditions. |

Isotope Dilution Mass Spectrometry for High-Precision Analytical Measurements

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The use of stable isotope-labeled internal standards, such as this compound, is central to this methodology. crimsonpublishers.com In this approach, a known quantity of the isotopically labeled compound is added to a sample prior to any sample preparation and analysis. crimsonpublishers.com this compound, being chemically identical to its non-deuterated counterpart, isopropylamine, behaves similarly during extraction, derivatization, and chromatographic separation. crimsonpublishers.com However, it can be distinguished by its higher mass in a mass spectrometer. researchgate.net

By measuring the ratio of the signal from the analyte (isopropylamine) to that of the internal standard (this compound), any loss of analyte during sample processing can be accounted for, leading to a more accurate quantification. crimsonpublishers.com This is because both the analyte and the internal standard will be affected proportionally by any experimental variations. researchgate.net The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in complex matrices where matrix effects, such as ion suppression or enhancement in the mass spectrometer source, can significantly impact the accuracy of the results. crimsonpublishers.com Since the analyte and the internal standard co-elute and experience the same matrix effects, the ratio of their signals remains constant, thus mitigating the impact of these effects on the final quantitative result. crimsonpublishers.com

The precision of the measurement is also significantly improved as the method relies on the ratio of two measurements, which is inherently more reproducible than a single absolute measurement. researchgate.net This technique is especially valuable for trace analysis where analyte concentrations are low and matrix interferences are high. nih.gov

Table 1: Key Advantages of Using this compound in Isotope Dilution Mass Spectrometry

| Feature | Description | Benefit |

| Chemical Equivalence | This compound has the same chemical properties as isopropylamine. | Behaves identically during sample preparation and chromatography, ensuring proportional losses are accounted for. |

| Mass Differentiation | Easily distinguished from the native analyte by its higher mass in the mass spectrometer. | Allows for simultaneous detection and quantification of both the analyte and the internal standard. |

| Co-elution | Chromatographically co-elutes with the non-labeled isopropylamine. | Experiences the same matrix effects (ion suppression/enhancement), leading to their cancellation in the ratio measurement. |

| Improved Accuracy | Corrects for analyte loss during sample processing and mitigates matrix effects. | Provides more reliable and accurate quantitative results, especially in complex samples. |

| Enhanced Precision | Based on the ratio of analyte to internal standard, which is more reproducible than absolute signal intensity. | Reduces the variability of the measurement, leading to higher precision. |

Development of Analytical Methods for Amine Detection and Quantification

The development of robust and sensitive analytical methods is crucial for the accurate detection and quantification of amines in various matrices. The use of deuterated internal standards like this compound is a cornerstone of these methods, particularly when coupled with derivatization strategies and rigorous validation protocols.

Derivatization Strategies for Improved Spectroscopic Detection and Quantification

Primary amines, such as isopropylamine, can be challenging to analyze directly by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) due to their polarity and low volatility. researchgate.net Derivatization is a chemical modification process used to convert the analyte into a product with improved analytical properties. researchgate.net This can lead to enhanced chromatographic separation, increased volatility for GC analysis, and improved sensitivity for detection. researchgate.net

When developing a derivatization method for the quantification of an amine, a deuterated internal standard such as this compound is typically added to the sample at the beginning of the workflow. researchgate.net This ensures that the internal standard undergoes the same derivatization reaction and is subjected to the same sample preparation steps as the target analyte. researchgate.net The ratio of the derivatized analyte to the derivatized internal standard is then measured by mass spectrometry. researchgate.net

Several derivatization reagents are available for primary amines, each offering different advantages depending on the analytical technique being used. helsinki.fi For GC-MS analysis, reagents that increase volatility and create characteristic mass spectral fragmentation patterns are preferred. researchgate.net For HPLC with fluorescence or UV detection, reagents that introduce a chromophore or fluorophore are used to enhance detection sensitivity. nih.gov

Table 2: Common Derivatization Reagents for Primary Amines

| Derivatization Reagent | Acronym | Functional Group Targeted | Analytical Technique | Advantages |

| Dansyl chloride | DNS-Cl | Primary and secondary amines | HPLC-UV/Fluorescence, LC-MS | Forms highly fluorescent derivatives, good for trace analysis. helsinki.fi |

| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Primary and secondary amines | HPLC-UV/Fluorescence, LC-MS | Produces stable derivatives with strong UV absorbance. helsinki.fi |

| o-Phthalaldehyde | OPA | Primary amines | HPLC-Fluorescence | Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. helsinki.fi |

| Trifluoroacetic anhydride | TFAA | Primary and secondary amines, alcohols | GC-MS | Produces volatile and thermally stable derivatives suitable for GC analysis. researchgate.net |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amines, alcohols, carboxylic acids | GC-MS | A powerful silylating agent that creates volatile derivatives. researchgate.net |

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization of both the analyte and the internal standard. researchgate.net

Method Validation Protocols for Deuterated Amine Analysis in Complex Matrices

Once an analytical method for amine quantification using a deuterated internal standard like this compound has been developed, it must be rigorously validated to ensure that it is fit for its intended purpose. europa.eu Method validation is a process that demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of a specific analyte in a particular matrix. researchgate.net Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation. europa.eufrontiersin.org

A typical validation protocol for a quantitative method using a deuterated internal standard in a complex matrix would include the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.gov

Linearity: The demonstration that the response of the method is directly proportional to the concentration of the analyte over a defined range. mdpi.com This is typically assessed by analyzing a series of calibration standards. mdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of agreement among a series of individual measurements. mdpi.com These are typically evaluated by analyzing quality control (QC) samples at different concentration levels on multiple days. mdpi.com

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard. nih.gov

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard in the mass spectrometer source. crimsonpublishers.com

Stability: The stability of the analyte in the matrix under different storage and handling conditions, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. frontiersin.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Table 3: Typical Acceptance Criteria for Method Validation Parameters

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LOQ) |

| Precision (Repeatability and Intermediate Precision) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. |

| Stability | Analyte concentration should be within ±15% of the initial concentration. |

The successful validation of the analytical method provides confidence in the reliability of the data generated and ensures that the method is suitable for its intended application in areas such as clinical and forensic toxicology, environmental monitoring, and pharmaceutical analysis. europa.eu

Isopropyl D7 Amine in Bio Organic Chemistry and Biomedical Research

Isotope Tracing in Metabolic Pathway Elucidation

The replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), in Isopropyl-d7-amine makes it an ideal tracer for metabolic studies. This isotopic labeling allows scientists to follow the journey of the amine group through various biochemical transformations within a living system.

Tracing Amine Metabolism and In Vivo Biochemical Transformations

This compound serves as a tracer to map the metabolic fate of amine-containing compounds. When introduced into a biological system, the deuterated isopropylamine (B41738) can be tracked as it is processed by enzymes involved in amine metabolism. cymitquimica.com This allows researchers to identify metabolites, understand the sequence of reactions in a pathway, and quantify the flux through different metabolic routes. core.ac.ukuni-saarland.de The distinct mass shift provided by the seven deuterium atoms makes it readily distinguishable from its non-deuterated counterpart in mass spectrometry analysis, enabling precise tracking of its transformation into various metabolic products. vulcanchem.comresearchgate.net This approach has proven essential for gaining insights into the regulation of metabolic pathways.

Investigation of Enzymatic Reaction Mechanisms with Deuterated Substrates

The use of deuterated substrates like this compound is a powerful technique for investigating the mechanisms of enzyme-catalyzed reactions. cymitquimica.comunl.edu The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect (KIE) where reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond. By comparing the reaction rates of an enzyme with both the deuterated and non-deuterated forms of a substrate, researchers can determine whether the cleavage of that specific bond is a rate-limiting step in the reaction. nih.gov This information is crucial for understanding the catalytic mechanism of an enzyme. For example, studies with other deuterated amines have provided insights into the timing of bond cleavages in oxidation reactions catalyzed by flavoproteins and pyridine (B92270) nucleotide-dependent enzymes. nih.gov

Role in Protease Inhibition Studies

Proteases are a class of enzymes that play critical roles in numerous biological processes and are significant targets for drug development. acs.org this compound and related deuterated compounds have been investigated for their potential as protease inhibitors. cymitquimica.comclearsynth.comchemicalbook.com

Deuterium-Enhanced Binding Specificity in Enzyme-Ligand Interactions

The substitution of hydrogen with deuterium can influence the binding of a ligand to an enzyme. Deuterium can form more stable hydrogen bonds and enhance hydrophobic interactions compared to hydrogen. This can lead to a prolonged and more specific inhibition of the target enzyme. Crystallographic studies have provided evidence of these enhanced interactions between deuterated inhibitors and the active site residues of proteases. This principle of deuterium-enhanced binding has been explored in the development of inhibitors for various proteases, including those from pathogens. acs.orgdomainex.co.uk

Applications in Pharmaceutical Research and Deuterated Drug Development

The unique properties of deuterated compounds have significant implications for pharmaceutical research and the development of new drugs with improved characteristics. medchemexpress.commusechem.com

Elucidation of Pharmacokinetic Profiles Using Isotopic Labeling

Isotopically labeled compounds like this compound are invaluable tools in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs. cymitquimica.comresearchgate.net By administering a deuterated version of a drug candidate, researchers can accurately track its journey through the body and identify its metabolites using mass spectrometry. acs.orgacs.org This information is critical for understanding a drug's half-life, bioavailability, and potential for drug-drug interactions. researchgate.netacs.org The use of stable isotopes like deuterium is a well-established method for gaining a comprehensive understanding of a drug's disposition in vivo. researchgate.net

Impact of Deuteration on Compound Stability and Therapeutic Efficacy

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can significantly alter the properties of a compound, leading to enhanced metabolic stability and therapeutic efficacy. nih.govjuniperpublishers.com This process, known as deuteration, has gained considerable attention in drug discovery and development. nih.gov The core principle behind this approach lies in the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. clearsynthdiscovery.comunibestpharm.com This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism. juniperpublishers.comclearsynthdiscovery.com

The strategic replacement of hydrogen with deuterium at specific molecular positions, often referred to as "soft spots" vulnerable to metabolic attack, can slow down the rate of metabolism. nih.gov This can lead to a number of favorable outcomes for a therapeutic agent:

Improved Metabolic Stability: A reduced rate of metabolism often translates to a longer biological half-life of the drug. juniperpublishers.com This means the drug remains in the body for a longer period, which can lead to a more sustained therapeutic effect. clearsynthdiscovery.com

Enhanced Therapeutic Efficacy: By maintaining therapeutic concentrations for longer, deuterated drugs may exhibit increased potency. clearsynthdiscovery.comresearchgate.net In some instances, this allows for lower or less frequent dosing, which can improve patient compliance. nih.govclearsynthdiscovery.com

Reduced Formation of Toxic Metabolites: Slower metabolism can decrease the production of potentially harmful or reactive byproducts. nih.govclearsynthdiscovery.com This can lead to an improved safety profile for the drug. unibestpharm.com

Altered Pharmacokinetics: Deuteration can lead to more consistent plasma levels of a drug by reducing variability in metabolism. clearsynthdiscovery.com It can also improve a drug's bioavailability, meaning a greater proportion of the administered dose reaches the systemic circulation. clearsynthdiscovery.com

It is important to note that the effects of deuteration are not always predictable and can sometimes lead to "metabolic switching," where the metabolic burden is shifted to other parts of the molecule. nih.gov Therefore, careful consideration and empirical testing are crucial in the design of deuterated drugs.

The successful development and approval of drugs like deutetrabenazine, the first deuterated drug approved by the FDA, underscores the potential of this strategy in modern medicine. nih.govresearchgate.net

Isotopic Labeling in Proteomics and Protein Structure-Function Studies

Chemical Isotope Labeling Strategies for Peptide and Protein Quantification in Proteomics

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in complex biological samples. nih.govsilantes.com Stable isotope labeling, in conjunction with mass spectrometry (MS), is a cornerstone of quantitative proteomics. nih.gov In this approach, one set of samples is labeled with a "light" isotopic tag, while the other is labeled with a "heavy" isotopic version of the same tag. washington.edu The samples are then combined and analyzed together by MS. washington.edu The mass difference between the heavy and light isotopes allows for the differentiation and relative quantification of peptides from the different samples. washington.edu

Several chemical isotope labeling strategies are employed to introduce these mass tags onto peptides or proteins:

Isobaric Labeling: This technique utilizes tags that are identical in mass but yield distinct reporter ions upon fragmentation in the mass spectrometer. americanlaboratory.comacs.org Popular examples include Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT). washington.eduamericanlaboratory.com These tags react with the N-terminus and lysine (B10760008) residues of peptides, allowing for the simultaneous analysis of multiple samples (multiplexing). americanlaboratory.com The intensity of the reporter ions in the MS/MS spectrum reflects the relative abundance of the peptide in each sample. nih.gov

Isotope-Coded Affinity Tags (ICAT): This method specifically targets cysteine residues. nih.gov The ICAT reagent exists in a "light" form (containing no deuterium) and a "heavy" form (containing deuterium). nih.gov After labeling, the samples are combined, digested, and the cysteine-containing peptides are enriched using an affinity tag (like biotin) before MS analysis. nih.gov A drawback of this method is the potential for slight differences in the elution times of the light and heavy labeled peptides during chromatography. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): While a metabolic labeling method, it's a foundational technique in quantitative proteomics. nih.gov Cells are grown in media containing either normal ("light") or "heavy" isotope-labeled essential amino acids (e.g., arginine and lysine). thermofisher.com This results in the in vivo incorporation of the labeled amino acids into all newly synthesized proteins. nih.gov After cell lysis, the "light" and "heavy" protein samples are mixed, and the relative protein abundance is determined by comparing the signal intensities of the peptide pairs in the mass spectrometer. nih.gov

Dimethyl Labeling: This is a cost-effective and straightforward method that involves the reductive amination of primary amines (N-termini and lysine side chains) on peptides. researchgate.net Using either normal or deuterated formaldehyde (B43269) and a reducing agent, "light" or "heavy" dimethyl groups are added, creating a specific mass difference between labeled peptides. researchgate.net

These labeling strategies provide powerful tools for comparative proteomics, enabling researchers to study changes in protein expression in response to various stimuli or in different disease states. nih.govsilantes.com

| Labeling Strategy | Target Residues | Principle of Quantification | Key Features |

| Isobaric Tags (iTRAQ, TMT) | N-termini, Lysine | Intensity of reporter ions in MS/MS | High multiplexing capability. americanlaboratory.com |

| ICAT | Cysteine | Signal intensity of light vs. heavy peptide pairs in MS1 | Specific for cysteine-containing peptides. nih.gov |

| SILAC | Arginine, Lysine (typically) | Signal intensity of light vs. heavy peptide pairs in MS1 | In vivo metabolic labeling, high accuracy. nih.gov |

| Dimethyl Labeling | N-termini, Lysine | Signal intensity of light vs. heavy peptide pairs in MS1 | Cost-effective and simple. researchgate.net |

Deuterium Enrichment for Biomolecular NMR Spectroscopy in Structural Biology

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules, such as proteins, at an atomic level. isotope.combuchem.com For larger proteins, however, NMR spectra can become overly complex and crowded due to the large number of proton signals, leading to significant overlap and line broadening, which hinders analysis. researchgate.netutoronto.ca

Deuterium enrichment, or deuteration, is a critical strategy to overcome these limitations. isotope.combuchem.com This involves replacing most of the protons (¹H) in a protein with deuterium (²H). utoronto.ca Since deuterium has a different magnetic moment than a proton, this substitution dramatically simplifies the ¹H-NMR spectrum. isotope.com

The primary benefits of deuterium enrichment in biomolecular NMR include:

Simplified Spectra: By replacing the vast majority of protons with deuterium, the number of signals in the ¹H-NMR spectrum is significantly reduced, alleviating spectral overlap. isotope.com

Reduced Linewidths: Deuteration decreases the efficiency of dipolar relaxation, which is a major cause of line broadening in larger molecules. researchgate.net This results in sharper NMR signals and improved spectral resolution.

Access to Larger Molecules: The combination of simplified spectra and reduced linewidths has significantly extended the size limit of proteins that can be studied by solution NMR. utoronto.ca

A common approach is to express the protein in a medium where heavy water (D₂O) is the solvent and a deuterated carbon source is provided. silantes.com This leads to a highly deuterated protein. To reintroduce specific protons for observation, the protein can be expressed in D₂O-based media supplemented with protonated amino acids or by using specific precursors. isotope.com This selective protonation allows researchers to focus on particular regions of the protein, such as the active site.

Another powerful technique is methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy), which often involves labeling the methyl groups of specific amino acids (Isoleucine, Leucine, Valine, Methionine) in a highly deuterated protein. isotope.com This provides high-quality structural and dynamic information for very large proteins and protein complexes.

The use of deuterium labeling has been instrumental in advancing the field of structural biology, enabling detailed studies of the structure-function relationships of large and complex biomolecular systems. researchgate.netcambridge.org

Contributions of Isopropyl D7 Amine to Materials Science and Advanced Materials Development

Amine-Based Polymer and Catalyst Synthesis

The primary amine group in Isopropyl-d7-amine makes it a versatile precursor and building block in various synthetic pathways, analogous to its non-deuterated counterpart, isopropylamine (B41738). The presence of deuterium (B1214612), however, provides a powerful tool for mechanistic studies and can subtly modify material properties.

Deuterated amines are recognized as key building blocks, especially in fields requiring high-performance materials. researchgate.net The synthesis of polymers from amine precursors is a cornerstone of materials chemistry, with applications ranging from sustainable non-isocyanate polyurethanes (NIPUs) to functional polypeptides initiated by primary amines. illinois.eduacs.org

Table 1: this compound as a Monomer in Polymer Synthesis

| Polymer Type | Role of Amine Monomer | Potential Contribution of this compound |

|---|---|---|

| Polyamides | Reacts with carboxylic acid derivatives to form amide linkages. clearsynth.comchemicalbook.com | Serves as a deuterated building block for creating specialty polyamides with modified properties or for mechanistic studies. |

| Polycationic Polymers | Forms the polymer backbone and provides positive charges for applications like gene delivery. nih.gov | Allows for precise control and analysis of polymer characteristics relevant to gene delivery. nih.gov |

| Polyurethanes (Non-Isocyanate) | Reacts with cyclic carbonates as a sustainable alternative to isocyanates. acs.org | Enables the synthesis of deuterated NIPUs for tracking degradation or studying material properties. |

This compound and its non-deuterated analogue, isopropylamine, play a significant role in the synthesis of catalysts. Isopropylamine is used as a precursor in the synthesis of catalytic materials such as bis(salicylaldiminate)nickel(II) complexes. sigmaaldrich.comsigmaaldrich.com Furthermore, the immobilization of aminosilanes on solid supports is a common technique to create robust, reusable organocatalysts for various chemical transformations. osti.gov

The true value of this compound in this context lies in its application for mechanistic elucidation. Isotopic labeling is a powerful technique to understand reaction pathways. For example, in deaminative coupling reactions using ruthenium catalysts, deuterated amines like aniline-d7 (B85245) have been used to track the reaction, which proceeds through imine intermediates and involves reversible hydrogen transfer steps. The use of this compound would similarly provide critical insights into catalyst behavior and reaction mechanisms.

Table 2: Applications of this compound in Catalysis

| Catalytic System | Function of Amine | Specific Contribution of this compound |

|---|---|---|

| Homogeneous Catalysis (e.g., Ru-complexes) | Ligand or reactant in catalytic cycles. | Enables mechanistic studies through isotopic labeling to understand hydrogen transfer and reaction pathways. |

| Heterogeneous Organocatalysis | Immobilized on a solid support (e.g., silica) to form a reusable catalyst. osti.gov | Allows for the synthesis of deuterated heterogeneous catalysts for stability or mechanistic investigation. |

Development of Functional Materials for Advanced Applications

The incorporation of this compound into materials can impart specific functionalities, leading to advanced applications in electronics, energy, and medicine. The deuterium labeling can enhance stability due to the kinetic isotope effect and provides a unique signature for analytical characterization.

While direct applications are still emerging, derivatives of this compound show promise in functional materials. For example, N-isopropyl-d7-acrylamide, synthesized from deuterated isopropylamine, is noted for its use in creating electronic materials. smolecule.com The integration of such deuterated monomers into polymer chains can influence the electronic properties and stability of the resulting materials. In the field of photonics, amine-functionalized molecules are part of complex systems like photoresponsive nanocarriers used for harmonic imaging. epfl.ch The use of deuterated amines could fine-tune the optical properties or enhance the photostability of such systems.

In energy storage, particularly in lithium-ion batteries, amines are used extensively. Polyetheramines are employed as binders, dispersants for electrode slurries, and as polymer modifiers to create solid-state or gel electrolytes that enhance ionic conductivity. huntsman.com The use of this compound as a building block for these components could lead to more stable electrolytes or binders, potentially improving battery cycle life.

In biomedical engineering, the applications are more established. Polymers derived from amine monomers are critical for non-viral gene delivery systems. nih.gov The synthesis of materials like N-isopropyl-d7-acrylamide highlights its utility in creating biomedical materials. smolecule.com The deuteration can improve the pharmacokinetic properties of drug-carrying polymers, offering a strategy to enhance metabolic stability. rsc.org

Table 3: this compound in Functional Materials

| Application Area | Material Type | Role and Contribution of this compound |

|---|---|---|

| Energy Storage | Polymer Electrolytes, Binders | Building block for polyetheramine-like structures to enhance ionic conductivity and stability in batteries. huntsman.com |

| Biomedical Engineering | Gene Delivery Vectors | Monomer for polycationic polymers, where deuteration can alter and help analyze polymer-DNA interactions. nih.gov |

| Drug Delivery Systems | Component of polymers where deuteration can improve metabolic stability and pharmacokinetic profiles. smolecule.comrsc.org | |

| Organic Electronics | Functional Polymers | Precursor to monomers like N-isopropyl-d7-acrylamide for creating materials with tailored electronic properties. smolecule.com |

| Photonics | Photoresponsive Materials | Incorporated into molecules to potentially enhance photostability or for use in advanced imaging techniques. epfl.ch |

Role as a Structural Template in Hydrothermal Synthesis of Porous Materials

In the fabrication of microporous and mesoporous materials, organic amines often serve as structure-directing agents or templates. During hydrothermal synthesis, these amine molecules organize and direct the inorganic precursors to form a framework with a specific pore structure. After synthesis, the template is removed, typically by calcination, leaving behind a highly ordered porous material.

Isopropylamine, the non-deuterated counterpart of this compound, is explicitly used as a template in the hydrothermal synthesis of silicoaluminophosphate (SAPO) molecular sieves and the microporous aluminum phosphate (B84403) AlPO-14. sigmaaldrich.comsigmaaldrich.com this compound can perform the same templating function. The advantage of using the deuterated version is the ability to study the templating mechanism itself. Techniques like solid-state NMR or neutron scattering can leverage the deuterium label to precisely probe the interactions between the amine template and the forming inorganic framework, providing valuable insights into the crystallization process. uii.ac.id

Table 4: this compound as a Template in Material Synthesis

| Porous Material | Synthesis Method | Role of Amine Template | Advantage of Using this compound |

|---|---|---|---|

| SAPO (Silicoaluminophosphate) | Hydrothermal Synthesis | Directs the formation of the specific microporous framework. sigmaaldrich.comsigmaaldrich.com | Allows for mechanistic studies of the templating process and template-framework interactions. |

| AlPO-14 (Aluminum Phosphate) | Hydrothermal Synthesis | Acts as a structure-directing agent to create the hydrated, microporous structure. sigmaaldrich.comsigmaaldrich.com | Provides a spectroscopic handle (deuterium) to investigate the role of the template during crystallization. |

Applications in Sustainable Chemistry and Environmental Technologies

This compound, a deuterated isotopologue of isopropylamine, serves as a valuable tool in advancing sustainable chemistry and environmental technologies. Its applications stem from the kinetic isotope effect and its utility as an internal standard, which contribute to the development of greener chemical processes and more precise environmental monitoring.

The synthesis of deuterated amines itself is an area of focus for green chemistry. Researchers have developed innovative, more sustainable methods for deuterium labeling that avoid harsh reagents and minimize waste. These methods include catalyst-free decarboxylative deuteration and electrochemical processes that operate under mild conditions. rsc.orgrsc.org Such protocols offer an efficient pathway for producing α-deuterated amides, which can then be reduced to yield deuterated amines. rsc.org Another cost-effective and environmentally friendly strategy involves the direct H/D exchange of primary amines using D₂O as the deuterium source under visible light, which minimizes byproducts. nih.gov Efforts are also directed towards using affordable and sustainable catalysts, such as those based on manganese, for the synthesis of deuterated amines from readily available starting materials like nitroarenes and deuterated alcohols. acs.orgnih.gov

In the realm of environmental technology, this compound is crucial for the accurate quantification of pollutants. Amines and their degradation byproducts are a concern for emissions from industrial processes like post-combustion CO₂ capture (PCCC). acs.org The use of deuterated compounds as internal standards in analytical methods such as mass spectrometry allows for precise tracking and quantification of amine emissions in environmental samples. musechem.com This enhanced accuracy is vital for assessing the environmental risk of industrial techniques and ensuring regulatory compliance. acs.orgmusechem.com The general population can be exposed to its non-deuterated counterpart, isopropylamine, through various sources, making accurate monitoring in environmental and biological studies essential. nih.gov

One of the key principles of green chemistry is the use of analytical methodologies that reduce waste and increase efficiency. This compound contributes significantly in this area, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. When used as a solvent, its deuterated nature eliminates background proton signals, resulting in clearer and more easily interpretable spectra. This enhanced clarity can reduce the need for repeated analyses, thereby saving time, energy, and materials.

The following tables summarize key research findings and analytical parameters related to the application of this compound and related deuterated compounds in sustainable and environmental chemistry.

Table 1: Research Findings in Catalytic Reactions Using Deuterated Amines

| Reaction Type | Catalyst | Key Observation | Significance for Sustainable Chemistry |

|---|---|---|---|

| Deaminative coupling | Ruthenium-hydride complex | Demonstrated significant deuterium incorporation (18% D) at the α-CH₂ position when coupling aniline-d7 with 4-methoxybenzylamine. | Provides mechanistic insight into hydrogen transfer steps, aiding the design of more selective and efficient catalysts for creating unsymmetrical amines. |

| α-Deuteration of amides | Electrochemical method | Achieves H/D exchange at the α-position of amides under mild, neutral conditions using electrons as traceless reagents. rsc.org | Offers a green and efficient route to deuterated amines, avoiding harsh chemical reagents. rsc.org |

Table 2: Analytical Parameters for this compound Quantification via UPLC-MS

| Parameter | Value | Purpose in Environmental/Sustainable Applications |

|---|---|---|

| Column | Reversed-phase C18 (2.1 × 100 mm, 1.7 μm) | Standard for separating small amines from complex matrices. |

| Mobile Phase | Gradient of 0.1% formic acid in D₂O and CD₃CN | Allows for effective elution and separation for mass spectrometry. |

| Detection (MRM) | m/z 244 → 171 | Multiple Reaction Monitoring provides high selectivity and sensitivity for quantifying the target compound. |

| Detection Limit | 0.1 μM | Enables precise measurement of trace amounts, essential for environmental monitoring and isotopic purity checks. |

| Linearity (R²) | >0.99 (across 0.1–100 μM) | Confirms the reliability and accuracy of the quantification method over a broad concentration range. |

Future Research Directions and Emerging Trends

Synergistic Integration of Isopropyl-d7-amine in Multidisciplinary Research Platforms

The next wave of scientific advancement relies on the convergence of multiple disciplines, where materials science, bioengineering, data science, and clinical research intersect. ucla.edu In this context, this compound is poised to become a critical component in the development and analysis of complex systems like advanced biomaterials. For instance, the creation of tough bioadhesives and nanocomposite hydrogels often involves amine functionalities. nih.gov The integration of deuterated tracers such as this compound into these materials could allow for non-invasive monitoring of their in vivo behavior, degradation pathways, and interactions with biological systems using techniques like deuterium (B1214612) MRI. acs.org

Successful translation of advanced materials from laboratory to market necessitates a multidisciplinary approach. ucla.edu this compound can serve as a probe to study the dynamic interactions within these materials, such as the role of amine groups in hydrogel networks or the stability of drug-delivery nanopolymers. nih.govacs.org This integration provides a powerful tool for optimizing material properties and understanding their performance in real-world applications.

Advancements in Stereoselective Synthesis and Scalable Production of Deuterated Amines

The practical application of this compound hinges on the availability of efficient, scalable, and stereoselective synthetic methods. Traditional methods for producing deuterated amines often rely on expensive reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or pyrophoric substances, which are not ideal for large-scale production. nih.govepj-conferences.org Recent research has focused on developing more sustainable and cost-effective protocols.

A promising approach involves organophotocatalysis, which uses a combination of an organophotocatalyst and a thiol catalyst with D₂O as the deuterium source. This method is notable for its mild reaction conditions, absence of metals, and cost-effectiveness, allowing for the scalable production of deuterated primary amines with high deuterium incorporation. nih.gov Another strategy employs ruthenium catalysts for the direct and stereoretentive deuteration of α-chiral primary amines using D₂O, achieving high deuterium incorporation (70–99%) while completely retaining the original stereochemistry. nih.gov For the synthesis of α-deuterated primary amines, the reductive deuteration of oximes using samarium(II) iodide (SmI₂) and D₂O has proven effective, showing excellent chemoselectivity and tolerance for various functional groups. acs.org

These advancements are crucial for producing not only this compound but a wide array of deuterated amines for research and pharmaceutical development. nih.govnih.gov

| Method | Catalyst/Reagent | Deuterium Source | Key Advantages | Reference |

|---|---|---|---|---|

| Organophotocatalytic α-deuteration | Organophotocatalyst (e.g., 4CzIPN) + Thiol HAT catalyst | D₂O | Metal-free, cost-effective, scalable, mild conditions. nih.gov | nih.gov |

| Stereoretentive H/D Exchange | Ruthenium complexes (Ru-bMepi) | D₂O | High stereoretention for α-chiral amines, high deuterium incorporation. nih.gov | nih.gov |

| Reductive Deuteration of Oximes | Samarium(II) iodide (SmI₂) | D₂O | Excellent chemoselectivity, tolerates diverse functional groups. acs.org | acs.org |

| Semiconductor Photocatalysis | Polymeric carbon nitride (PCN) with Pd nanoparticles | Isotopic water (D₂O) and alkanols | Sustainable, precise control over deuterium atom number. ucl.ac.uk | ucl.ac.uk |

Exploration of Novel Spectroscopic and Imaging Applications for Deuterated Tracers

Deuterated compounds are at the forefront of a revolution in metabolic imaging. Deuterium Metabolic Imaging (DMI), also known as Deuterium MRI (DMRI), is an emerging non-invasive technique that uses deuterated substrates to visualize metabolic pathways in vivo. oup.comnih.govnih.govnih.gov Unlike methods that use radioactive tracers like PET scans, DMI is non-ionizing and safe for longitudinal studies. oup.comnih.gov The low natural abundance of deuterium (0.01%) ensures that the signal from the administered deuterated tracer is detected with a minimal background. nih.govoup.com

DMI has been extensively tested in animal models and clinical cohorts, particularly for tracking glucose metabolism in brain tumors. oup.comoup.com The technique can be seamlessly integrated into standard clinical MRI scanners with minor adjustments. oup.comnih.gov Future research will likely expand the library of deuterated tracers beyond glucose to include compounds like this compound. This would enable the probing of specific metabolic pathways, such as amine metabolism, which is crucial in neurotransmission and certain cancers. Another emerging area is Deuterated Particle Imaging (DPI), where deuterated nanopolymers are used as tracers to map renal function and inflammation in the lymphatic system. acs.org

| Technique | Tracer Type | Primary Application Area | Key Advantages & Findings | Reference |

|---|---|---|---|---|

| Deuterium Metabolic Imaging (DMI/DMRI) | Deuterated small molecules (e.g., [6,6′-²H₂]glucose) | Oncology (e.g., brain tumors) | Non-ionizing, tracks metabolic flux (glycolysis, TCA cycle), monitors treatment response. oup.comnih.govfrontiersin.org | oup.comnih.govnih.govfrontiersin.org |

| Deuterated Particle Imaging (DPI) | Deuterated nanopolymers (e.g., ²H-labeled PAMAM dendrimers) | Renal and Lymphatic Imaging | Quantitative imaging of particle uptake and clearance, mapping inflammatory activity. acs.org | acs.org |

| Quantitative Exchanged-Label Turnover MRS (qMRS) | Deuterated glucose and acetate | Metabolite Quantification | Uses ¹H MRS to detect changes after ²H incorporation, improving spectral resolution without special ²H coils. nih.gov | nih.gov |

Predictive Theoretical and Computational Approaches for this compound Reactivity

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. iranchembook.ir These approaches allow for the prediction of chemical properties and reaction outcomes, saving significant time and resources in the lab. For this compound, theoretical and computational methods can provide deep insights into its reactivity and behavior.

Software programs are now available that can predict chemical degradation pathways, which is crucial for pharmaceutical development. acs.org Computational models using techniques like Density Functional Theory (DFT) can calculate key parameters such as C-H bond dissociation energies (BDEs). acs.orgresearchgate.net These calculations are vital for understanding the kinetic isotope effect and predicting how the deuterium substitution in this compound will affect its reactivity in various chemical and biological processes. Furthermore, molecular docking and molecular dynamics simulations can predict how this compound or molecules derived from it will interact with biological targets like enzymes or receptors. nih.gov These predictive approaches can guide the rational design of new deuterated drugs and tracers, accelerating their development and application. acs.org

| Computational Method | Predicted Property/Application | Relevance to this compound | Reference |

|---|---|---|---|

| Knowledge-Based Software (e.g., Zeneth) | Chemical degradation pathways | Predicts potential metabolites and degradation products. acs.org | acs.org |

| Density Functional Theory (DFT) | Bond Dissociation Energies (BDEs), reaction barriers, thermo-kinetic parameters. researchgate.net | Quantifies the kinetic isotope effect, predicts reaction site selectivity and rates. researchgate.net | researchgate.netnih.gov |

| Molecular Docking | Binding affinity and orientation with biological targets (e.g., enzymes). | Predicts interactions with amine-metabolizing enzymes. nih.gov | nih.gov |

| Kinetic Modeling | Reaction rate constants and pathways in complex systems (e.g., combustion). | Models the reactivity of this compound under various conditions. researchgate.net | researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。